![molecular formula C15H15NO5S B1330766 N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 117309-27-0](/img/structure/B1330766.png)
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine
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Overview
Description
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine is a compound that falls within the broader category of sulfonyl-containing amino acids. These compounds are of significant interest due to their potential as inhibitors of various enzymes, such as matrix metalloproteinases (MMPs) and aldose reductase, which are implicated in numerous pathological conditions . The presence of the sulfonyl group and its substitution pattern play a crucial role in the inhibitory activity of these compounds.
Synthesis Analysis
The synthesis of related sulfonyl-containing amino acids typically involves the reaction of alkyl or arylsulfonyl halides with an amino acid or its derivative, followed by further functional group transformations to achieve the desired inhibitory activity . For instance, the synthesis of hydroxamate derivatives from N-4-nitrobenzylglycine involves the conversion of the carboxylic acid group (COOH) to a hydroxamate group (CONHOH) using hydroxylamine in the presence of carbodiimides . Similarly, the synthesis of N-(phenylsulfonyl)-2-phenylglycines as aldose reductase inhibitors involves the use of chiral derivatization to ensure enantiomeric purity, which is crucial for the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, while not explicitly detailed in the provided papers, would likely exhibit characteristics that influence its interaction with target enzymes. The stereochemistry of the sulfonyl-containing amino acids is particularly important, as demonstrated by the greater potency of S-enantiomers over R-enantiomers in inhibiting aldose reductase . The substitution pattern on the sulfonyl group also affects the binding affinity and inhibitory activity, as seen in the case of MMP inhibitors .
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-containing amino acids is influenced by the presence of the sulfonyl group and its substituents. These compounds can undergo various chemical reactions, including further derivatization to enhance their inhibitory properties against target enzymes . The sulfonyl group can also serve as a key anchoring moiety for enzyme binding, as evidenced by the synthesis of potent MMP inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine would be influenced by the presence of the sulfonyl and phenyl groups. These groups can affect the solubility, stability, and overall reactivity of the compound. The enantiomeric purity is crucial for the biological activity, and methods such as HPLC after chiral derivatization are used to determine this property . The specific physical and chemical properties of these compounds are tailored to optimize their interaction with the active sites of target enzymes, thereby enhancing their inhibitory effects .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine and related compounds are actively studied in chemical synthesis and structural analysis. For instance, Hua et al. (2011) explored the reactions of N-phenylglycine with various reagents, leading to the formation of several compounds with potential applications in material science and organic chemistry (Hua et al., 2011).
Biochemistry and Medicinal Chemistry
Phenylglycine-type amino acids, including derivatives of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, are significant in biochemistry and medicinal chemistry. They are found in various peptide natural products and have drawn the attention of many researchers and pharmaceutical companies due to their unique structures and properties (Rashed S Al Toma et al., 2015).
Applications in Enzyme Inhibition
Some derivatives of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine have been studied for their potential as enzyme inhibitors. For example, Deruiter et al. (1989) synthesized various N-(phenylsulfonyl)-N-phenylglycines as analogues of aldose reductase inhibitors, showing significant inhibitory activity (Deruiter et al., 1989).
Analytical Chemistry Applications
Phenylglycine derivatives, including those related to N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, are used in the development of analytical methods and materials. Peng et al. (2018) prepared a surface-bonded phenylglycine zwitterionic stationary phase for high-performance liquid chromatography (HPLC), demonstrating its efficiency in separating various compounds (Peng et al., 2018).
Polymer Chemistry
In polymer chemistry, N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine derivatives have been utilized in the synthesis of novel polymers. Lei and Su (2007) reported the preparation of conducting polyaniline copolymers using N-phenylglycine, highlighting the potential of these materials in electronic applications (Lei & Su, 2007).
Mechanism of Action
properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-7-9-14(10-8-13)22(19,20)16(11-15(17)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAXDAPFVNKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327020 |
Source
|
Record name | NSC626981 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine | |
CAS RN |
117309-27-0 |
Source
|
Record name | NSC626981 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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